6-Phosphonohexansäure

Übersicht

Beschreibung

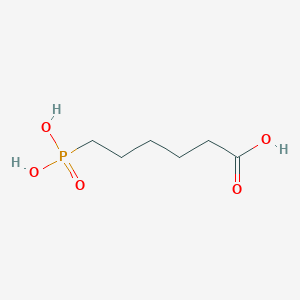

6-Phosphonohexanoic acid is an alkylphosphonic acid that forms a self-assembled monolayer on a variety of surfaces. It has carboxylic groups that facilitate the grafting of the surface atoms while the phosphonic groups allow the surface modification of the substrate material . This compound is known for its ability to form stable monolayers, making it useful in various applications, including surface functionalization and biomedical applications.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Biosensing

One of the notable applications of 6-phosphonohexanoic acid is in the development of biosensors. A study demonstrated the fabrication of an impedimetric immunosensor using PHA-modified indium tin oxide (ITO) electrodes for the sensitive detection of interleukin-8 (IL-8), a cancer biomarker. The immunosensor exhibited a wide detection range (0.02 pg/mL to 3 pg/mL) and a low detection limit of 6 fg/mL, showcasing PHA's effectiveness as an interface material for electrochemical biosensing platforms .

1.2 Nanocarrier Systems

PHA has been utilized to enhance the stability and functionality of titanate nanotubes (TiONts) as nanocarriers in drug delivery systems. The phosphonate group in PHA interacts strongly with metal oxide surfaces, improving the colloidal stability of TiONts under physiological conditions. This modification facilitates their use in targeted drug delivery and radiotherapy applications, particularly in glioblastoma treatment where TiONts are combined with chemotherapeutic agents like docetaxel .

Surface Modification

2.1 Self-Assembled Monolayers

6-Phosphonohexanoic acid can form self-assembled monolayers (SAMs) on various surfaces, which is crucial for enhancing surface properties in biomedical devices. The carboxylic groups in PHA allow for further functionalization, making it a valuable tool for creating bioactive surfaces that can support cell adhesion and growth .

2.2 Stability Improvement

Research has shown that modifying surfaces with PHA significantly improves the stability of TiONt suspensions compared to unmodified nanotubes. This enhancement is attributed to the steric and electrostatic effects provided by the long carbon chain and phosphonate group, which help maintain suspension stability in biological environments .

Characterization Techniques

To assess the effectiveness of PHA in various applications, several characterization techniques are employed:

| Technique | Application Area | Purpose |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology analysis | Visualize surface modifications after PHA application |

| Energy Dispersive X-ray Spectroscopy (EDX) | Elemental analysis | Determine elemental composition post-modification |

| Electrochemical Impedance Spectroscopy (EIS) | Sensor performance evaluation | Analyze impedance changes due to biomolecule binding |

These techniques provide critical insights into how PHA modifies surfaces and enhances functionalities in biosensing and drug delivery systems.

Case Studies

4.1 Cancer Biomarker Detection

In a case study involving the detection of IL-8 using an immunosensor based on PHA-modified electrodes, researchers demonstrated that the sensor could effectively differentiate between varying concentrations of IL-8 in human serum and saliva samples. This study highlighted PHA's potential as an interface material that significantly improves sensor sensitivity and specificity .

4.2 Drug Delivery Enhancement

Another case study explored the use of TiONts modified with PHA for delivering docetaxel in glioblastoma therapy. The results indicated that these nanocarriers not only improved drug solubility but also enhanced targeted delivery to tumor sites, thereby reducing systemic toxicity associated with conventional chemotherapy .

Wirkmechanismus

Target of Action

6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . Its primary targets are the surface atoms of various materials, including metals and semiconductors . The carboxylic groups of PHA facilitate the grafting of these surface atoms .

Mode of Action

PHA interacts with its targets through a process known as self-assembly. This involves the spontaneous organization of individual components into an ordered structure without human intervention . In the case of PHA, the phosphonic groups allow the surface modification of the substrate material .

Biochemical Pathways

This material can further be utilized in biomedical applications such as surgical implants and stents .

Pharmacokinetics

Its use in biomedical applications suggests that it may have suitable bioavailability and biocompatibility .

Result of Action

The molecular and cellular effects of PHA’s action primarily involve the modification of surface properties. For instance, PHA can be used in dispersing manganese dioxide (MnO2)-MWCNT for the formation of electrodes for supercapacitors . It may also be coated on indium tin oxide (ITO) as an alternative to silane-based SAMs for the fabrication of organic electronic devices such as organic solar cells (OSCs) .

Action Environment

The action, efficacy, and stability of PHA can be influenced by various environmental factors. It is known, though, that PHA can form stable self-assembled monolayers on a variety of surfaces, suggesting that it may be robust against a range of environmental conditions .

Biochemische Analyse

Biochemical Properties

6-Phosphonohexanoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through its carboxylic and phosphonic groups. These interactions facilitate the grafting of surface atoms and the modification of substrate materials. For instance, 6-Phosphonohexanoic acid can be used to disperse manganese dioxide for the formation of electrodes in supercapacitors .

Cellular Effects

The effects of 6-Phosphonohexanoic acid on various cell types and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, when used in the surface functionalization of phynox material, it enhances the material’s compatibility with biological tissues, thereby improving its performance in biomedical applications .

Molecular Mechanism

At the molecular level, 6-Phosphonohexanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The carboxylic and phosphonic groups of 6-Phosphonohexanoic acid facilitate these interactions, allowing it to modify the surface properties of substrate materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Phosphonohexanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Phosphonohexanoic acid maintains its stability under various conditions, making it suitable for long-term applications in biomedical and electronic devices .

Dosage Effects in Animal Models

The effects of 6-Phosphonohexanoic acid vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enhancing the performance of biomedical implants. At higher doses, it may cause toxic or adverse effects. Therefore, careful dosage optimization is essential to maximize its benefits while minimizing potential risks .

Metabolic Pathways

6-Phosphonohexanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in modifying the surface properties of substrate materials and enhancing their compatibility with biological tissues .

Transport and Distribution

Within cells and tissues, 6-Phosphonohexanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its effectiveness in biomedical applications .

Subcellular Localization

The subcellular localization of 6-Phosphonohexanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding these localization mechanisms is essential for optimizing its use in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Phosphonohexanoic acid can be synthesized from 6-bromohexanoic acid. The synthesis involves the substitution of the bromine atom with a phosphonic acid group. The reaction typically requires a phosphite reagent and a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for 6-phosphonohexanoic acid are not widely documented. the synthesis from 6-bromohexanoic acid can be scaled up for industrial purposes, involving similar reaction conditions but with larger quantities of reagents and more controlled environments to ensure purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phosphonohexanoic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The phosphonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohols.

Substitution: Various substituted phosphonic acids depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Phosphonopropionic acid

- 11-Phosphonoundecanoic acid

- Phosphonoacetic acid

- 3-Aminopropylphosphonic acid

- 2-Aminoethylphosphonic acid

Comparison

6-Phosphonohexanoic acid is unique due to its specific chain length and the presence of both carboxylic and phosphonic groups, which provide dual functionality for surface modification. Compared to shorter-chain phosphonic acids like 3-phosphonopropionic acid, 6-phosphonohexanoic acid offers better stability and coverage in forming self-assembled monolayers. Longer-chain phosphonic acids like 11-phosphonoundecanoic acid may provide more extensive surface coverage but may also be more challenging to synthesize and handle .

Biologische Aktivität

6-Phosphonohexanoic acid (PHA), also known as L-(+)-2-amino-6-phosphonohexanoic acid or L-AP6, is a phosphonic acid derivative that has garnered attention for its biological activity, particularly in neuropharmacology and biosensor applications. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: CHOP

Molecular Weight: 196.138 g/mol

Melting Point: 98-104 °C

Boiling Point: 447.3 °C at 760 mmHg

Density: 1.4 g/cm³

These properties contribute to its solubility and reactivity, making it suitable for various biological applications.

6-Phosphonohexanoic acid primarily acts as a selective agonist for the quisqualate-sensitized site on glutamate receptors, particularly affecting the NMDA (N-methyl-D-aspartate) receptor pathways. Its unique phosphono group distinguishes it from other amino acids and enhances its interaction with excitatory neurotransmitter systems.

Neuropharmacological Effects

- Inhibition of NMDA Receptors: PHA has been shown to inhibit NMDA receptor activity, which may influence neuronal function and behavior. This inhibition can potentially affect synaptic plasticity and memory formation .

- Agonistic Activity on AMPA Receptors: PHA exhibits agonistic effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission in the central nervous system.

Biosensor Development

Recent studies have utilized 6-phosphonohexanoic acid as a biomolecule immobilization matrix in electrochemical immunosensors. For example, a study demonstrated the use of PHA to immobilize anti-interleukin 1β antibodies, allowing for sensitive detection of this cancer biomarker in serum and saliva using techniques like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) .

Case Studies

- Electrochemical Immunosensor for IL-1β Detection:

- Neuropharmacological Studies:

Eigenschaften

IUPAC Name |

6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFTUNQVCGSBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448397 | |

| Record name | 6-phosphonohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5662-75-9 | |

| Record name | 6-phosphonohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phosphonohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.